molecular formula C19H22N4OS2 B11185768 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate

Cat. No.: B11185768
M. Wt: 386.5 g/mol
InChI Key: HJWRBRYEHDMZIB-VKAVYKQESA-N
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Description

3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, a cyano group, and a carbamodithioate moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the Carbamodithioate Moiety: The carbamodithioate moiety can be synthesized by reacting a suitable isothiocyanate with a secondary amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the carbamodithioate moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole core and the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core and carbamodithioate moiety.

    Reduction: Aminated derivatives of the cyano group.

    Substitution: Substituted derivatives at the benzimidazole core and cyano group.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids and proteins, while the cyano group and carbamodithioate moiety can form covalent bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexylcarbamodithioate
  • 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl methylcarbamodithioate
  • 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl ethylcarbamodithioate

Uniqueness

The uniqueness of 3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl cyclohexyl(methyl)carbamodithioate lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4OS2

Molecular Weight

386.5 g/mol

IUPAC Name

[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C19H22N4OS2/c1-23(13-7-3-2-4-8-13)19(25)26-12-17(24)14(11-20)18-21-15-9-5-6-10-16(15)22-18/h5-6,9-10,13,24H,2-4,7-8,12H2,1H3,(H,21,22)/b17-14-

InChI Key

HJWRBRYEHDMZIB-VKAVYKQESA-N

Isomeric SMILES

CN(C1CCCCC1)C(=S)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O

Canonical SMILES

CN(C1CCCCC1)C(=S)SCC(=C(C#N)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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